molecular formula C7H4O4 B3386987 5-Hydroxy-1,3-benzodioxol-2-one CAS No. 78213-00-0

5-Hydroxy-1,3-benzodioxol-2-one

Cat. No.: B3386987
CAS No.: 78213-00-0
M. Wt: 152.1 g/mol
InChI Key: OQNUCIIXJQPBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,3-benzodioxol-2-one is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by the presence of a hydroxyl group at the 5-position and a lactone ring.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3-benzodioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1,3-benzodioxol-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: Lacks the hydroxyl group at the 5-position.

    5-Methoxy-1,3-benzodioxole: Contains a methoxy group instead of a hydroxyl group.

    5-Nitro-1,3-benzodioxole: Contains a nitro group at the 5-position.

Uniqueness

5-Hydroxy-1,3-benzodioxol-2-one is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

5-hydroxy-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNUCIIXJQPBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1,3-benzodioxol-2-one
Reactant of Route 2
5-Hydroxy-1,3-benzodioxol-2-one
Reactant of Route 3
5-Hydroxy-1,3-benzodioxol-2-one
Reactant of Route 4
5-Hydroxy-1,3-benzodioxol-2-one
Reactant of Route 5
5-Hydroxy-1,3-benzodioxol-2-one
Reactant of Route 6
5-Hydroxy-1,3-benzodioxol-2-one

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